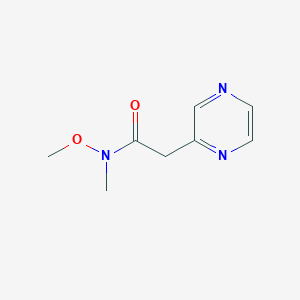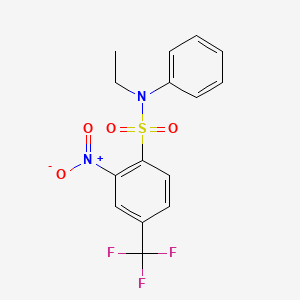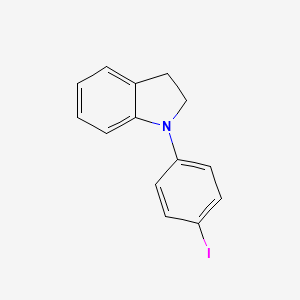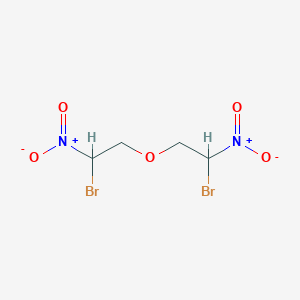![molecular formula C9H12N2O2S B14182751 N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide CAS No. 861848-44-4](/img/structure/B14182751.png)
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a sulfonamide group and a but-3-en-2-yl group. Sulfonamides are widely recognized for their antibacterial properties and have been used in various medicinal applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-sulfonyl chloride with (2R)-but-3-en-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibacterial agent.
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propriétés
Numéro CAS |
861848-44-4 |
|---|---|
Formule moléculaire |
C9H12N2O2S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-8(2)11-14(12,13)9-6-4-5-7-10-9/h3-8,11H,1H2,2H3/t8-/m1/s1 |
Clé InChI |
OZEWSSZHMFFCID-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C=C)NS(=O)(=O)C1=CC=CC=N1 |
SMILES canonique |
CC(C=C)NS(=O)(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)




![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)



![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
